molecular formula C28H43N5O23P2 B1264354 UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid

UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid

Número de catálogo: B1264354
Peso molecular: 879.6 g/mol
Clave InChI: OJZCATPXPWFLHF-DNMPHPEFSA-N
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Descripción

UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid is an UDP-glycopeptide. It derives from an UDP-N-acetylmuramoyl-L-alanine. It is a conjugate acid of an UDP-N-acetylmuramoyl-L-alanyl-D-glutamate(4-).

Aplicaciones Científicas De Investigación

1. Structural Insights

  • The crystal structure of Escherichia coli enzyme UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase reveals its role in bacterial cell-wall peptidoglycan synthesis. This study showed the protein's three domains and identified residues involved in the enzymatic mechanism (Gordon et al., 2001).

2. Drug Target Potential

  • A structure-based in-silico study of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE) from Acinetobacter baumannii highlighted its potential as an antibacterial drug target. This enzyme is crucial for microorganisms and non-homologous to mammals, making it a promising focus for drug development (Amera et al., 2019).

3. Enzymatic Mechanism and Inhibition

  • A study on phosphinate inhibitors of the D-glutamic acid-adding enzyme (MurD) explored the synthesis and effectiveness of these inhibitors in bacterial peptidoglycan biosynthesis. This research contributes to antibiotic design by targeting a key enzyme in this process (Tanner et al., 1996).

4. Functional Characterization

  • Research on the MurD mechanism through crystallographic analysis of enzyme complexes provided valuable insights into the reaction mechanism. This includes the phosphorylation of UMA by ATP and the nucleophilic attack by D-glutamate (Bertrand et al., 1999).

5. Implications for Antibacterial Agents

  • Structural and functional characterization of enantiomeric glutamic acid derivatives as potential transition state analogue inhibitors of MurD ligase. This study contributes to the development of new antibacterial agents targeting peptidoglycan biosynthesis (Kotnik et al., 2007).

Propiedades

Fórmula molecular

C28H43N5O23P2

Peso molecular

879.6 g/mol

Nombre IUPAC

(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27?/m0/s1

Clave InChI

OJZCATPXPWFLHF-DNMPHPEFSA-N

SMILES isomérico

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

SMILES canónico

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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